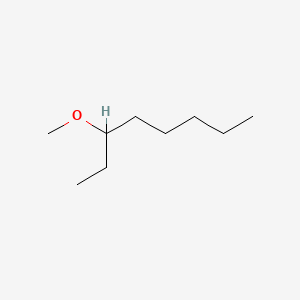

Octane, 3-methoxy-

Description

3-Methoxy-octane (C₉H₂₀O) is an oxygenated derivative of octane, featuring a methoxy (-OCH₃) group attached to the third carbon of the octane backbone. Its structure combines the hydrocarbon framework of octane with the polar ether functional group, influencing its physicochemical properties such as boiling point, polarity, and combustion behavior.

Properties

CAS No. |

54658-02-5 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3-methoxyoctane |

InChI |

InChI=1S/C9H20O/c1-4-6-7-8-9(5-2)10-3/h9H,4-8H2,1-3H3 |

InChI Key |

FRFFONQXEGIMOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyoctane can be synthesized through various methods. One common approach involves the reaction of 3-octanol with methanol in the presence of an acid catalyst. This process typically requires heating under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

In an industrial setting, the production of 3-methoxyoctane may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyoctane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Sodium iodide in acetone

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Alcohols

Substitution: Various substituted octanes

Scientific Research Applications

3-Methoxyoctane has several applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a model compound for studying the behavior of ethers in biological systems.

Medicine: Research into its potential therapeutic properties is ongoing.

Industry: It is utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 3-methoxyoctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of alcohols. The substitution reactions involve the nucleophilic attack on the methoxy group, resulting in the formation of substituted products .

Comparison with Similar Compounds

Physical and Chemical Properties

The methoxy group introduces polarity, altering properties like boiling point, density, and solubility compared to non-oxygenated octane isomers. Below is a comparative analysis:

Notes:

- Boiling Point : The methoxy group increases boiling point relative to n-octane due to dipole interactions but remains lower than longer/bulkier derivatives like 4-ethyl-octane .

- Octane Number: Oxygenates like ethers (e.g., MTBE, ethanol) significantly boost RON. 3-Methoxy-octane likely offers a moderate improvement over n-octane but less than iso-octane or specialized additives like MTBE .

Combustion and Fuel Performance

- Knock Resistance: The methoxy group may reduce premature ignition by stabilizing the fuel-air mixture under compression, similar to other oxygenates. However, its efficacy depends on molecular geometry; branched isomers (e.g., iso-octane) outperform linear oxygenates due to superior resistance to autoignition .

- Synergy with Additives : Unlike tetraethyl lead or manganese-based additives (linked to environmental toxicity), oxygenated compounds like 3-methoxy-octane are cleaner alternatives but may require blending with aromatics or alkenes to achieve high RON .

Chemical Reactivity and Stability

- Oxidation Stability : Ethers are prone to oxidation, forming peroxides or aldehydes. 3-Methoxy-octane may exhibit similar degradation pathways, necessitating stabilizers in fuel formulations .

- Synthesis: Likely synthesized via nucleophilic substitution (e.g., octanol derivative + methyl halide), analogous to methoxyphenol derivatives .

Environmental and Industrial Viability

- Emissions: Oxygenates reduce CO and hydrocarbon emissions but may increase NOx or formaldehyde. 3-Methoxy-octane’s environmental impact would require lifecycle analysis .

- Cost-Effectiveness: Production costs may exceed conventional hydrocarbons due to additional synthesis steps, limiting competitiveness against MTBE or ethanol .

Q & A

Basic: What are the recommended synthesis pathways for 3-methoxy-octane, and how can purity be validated?

Methodological Answer:

3-Methoxy-octane, an ether derivative, is typically synthesized via Williamson ether synthesis . This involves reacting sodium methoxide (NaOCH₃) with a branched or linear octyl halide (e.g., 3-bromooctane) under anhydrous conditions. Key steps:

- Purify reagents via distillation to minimize side reactions (e.g., elimination).

- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

- Validate purity post-synthesis using ¹H/¹³C NMR (e.g., methoxy proton at δ 3.2–3.4 ppm) and GC-MS to confirm molecular ion peaks (expected m/z ≈ 144 for C₉H₂₀O).

- Cross-reference with analytical standards (e.g., Paragon Scientific’s protocols for structurally similar ethers) .

Basic: What analytical techniques are critical for characterizing 3-methoxy-octane’s structural and thermodynamic properties?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identify C-O-C stretching vibrations (1050–1150 cm⁻¹) and methoxy C-H stretches (~2850 cm⁻¹).

- NMR : Use DEPT-135 to distinguish CH₃ (methoxy) vs. CH₂ groups in the octane chain.

- Thermodynamic Analysis :

- Measure boiling point (estimated 160–170°C) using differential scanning calorimetry (DSC) .

- Determine octanol-water partition coefficient (log P) via shake-flask method to assess hydrophobicity.

- Compare results with computational predictions (e.g., COSMO-RS or DFT calculations ) to validate accuracy .

Basic: What safety protocols are essential for handling 3-methoxy-octane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point ~40°C).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources (per TCI America’s guidelines for analogous compounds) .

Advanced: How does 3-methoxy-octane’s combustion behavior compare to unsubstituted octane isomers in advanced engine models?

Methodological Answer:

- Experimental Design :

- Use a cooperative fuel research (CFR) engine to measure Research Octane Number (RON) and Motor Octane Number (MON) under ASTM D2699/D2700 protocols.

- Compare auto-ignition delays with iso-octane (RON 100) and n-heptane (RON 0) as reference fuels.

- Findings :

Advanced: How can computational models resolve contradictions in 3-methoxy-octane’s predicted vs. experimental octane ratings?

Methodological Answer:

- Kinetic Modeling :

- Develop a detailed chemical kinetic mechanism using software like CHEMKIN or Cantera.

- Incorporate methoxy-octane’s reaction pathways (e.g., H-abstraction, β-scission) from analogous compounds.

- Validation :

Advanced: What role does 3-methoxy-octane play in synergistic fuel blending for knock suppression?

Methodological Answer:

- Blending Studies :

- Mix 3-methoxy-octane with low-RON biofuels (e.g., ethanol) at 10–20% v/v.

- Use AFIDA (Advanced Fuel Ignition Delay Analyzer) to measure knock resistance.

- Mechanistic Insights :

Advanced: How do isotopic labeling (e.g., ¹³C-methoxy) and tracer studies enhance understanding of 3-methoxy-octane’s degradation pathways?

Methodological Answer:

- Isotopic Tracers :

- Synthesize ¹³C-labeled 3-methoxy-octane to track carbon flow during oxidation.

- Use mass spectrometry or NMR to identify intermediates (e.g., formaldehyde from methoxy cleavage).

- Environmental Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.